3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one
Description
Properties
CAS No. |
91539-11-6 |
|---|---|
Molecular Formula |
C14H10Br2N4O |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one |
InChI |
InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19) |
InChI Key |
DYMOCEGOHIWORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms into the quinazoline ring.
Amination: Substitution of an amino group at specific positions.
Coupling Reaction: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the bromine atoms or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.
Scientific Research Applications
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a quinazolinone derivative known for its potential use in medicinal chemistry. Applications for this compound span various fields, including drug development and therapeutic applications.
Biological Activities
Quinazoline derivatives exhibit a range of biological activities, such as analgesic, anti-inflammatory, anticancer, and antimicrobial effects .
- Antimicrobial Activity Some compounds sharing structural similarities with 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one, such as 6-bromoquinazolin-4-one, have demonstrated antimicrobial activity.
- Anticancer Properties Other related compounds, like 2-aminoquinazoline, have shown anticancer properties.
- Anti-inflammatory Effects Certain 4-aminoquinazolines exhibit anti-inflammatory effects.
- Analgesic Activity Studies suggest that some quinazolinone derivatives possess analgesic activities . For example, 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one has shown higher analgesic activity compared to indomethacin in mice .
Potential Applications
The presence of amino and bromo groups in 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one contributes to its potential pharmacological properties. Its unique structure makes it a candidate for investigation in drug development and therapeutic applications.
Structural Comparison
The compound's specific substitutions may enhance its biological activity or selectivity against certain targets. The table below shows the structural similarities with 3-amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromoquinazolin-4-one | Lacks amino substitution; simpler structure | Antimicrobial activity |
| 2-Aminoquinazoline | Contains an amino group; different substitution pattern | Anticancer properties |
| 4-Aminoquinazolines | Varying substitutions on the quinazoline core | Anti-inflammatory effects |
| 7-Aminoquinazolin | Additional amino group at position 7 | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Bromination at position 6 is commonly achieved using bromine in acetic acid , while the 2-position substituent (e.g., aryl or alkyl groups) is introduced via cyclization or nucleophilic substitution .
- Yield : Higher yields (75%) are reported for compounds with hydrazine-mediated cyclization , compared to direct bromination (55%) .
Pharmacological Activity
Key Observations :
Physicochemical Properties
- Lipophilicity : The target compound’s dual bromination and 4-bromophenyl group increase logP compared to analogs like 6-bromo-2-methyl derivatives (C logP: ~3.5 vs. ~2.8) .
- Solubility: Hydroxy or amino groups (e.g., 3-OH in ) improve aqueous solubility, whereas bromine and aryl substituents reduce it .
Structure-Activity Relationships (SAR)
Position 6 Bromine : Critical for bioactivity; removal reduces antimicrobial potency .
Position 2 Substituents :
- Aryl groups (e.g., 4-BrPh, o-NH₂Ph) enhance receptor binding via π-π stacking .
- Methyl groups lower steric hindrance, favoring enzyme inhibition .
Position 3 Modifications: 3-Amino groups are essential for cytotoxicity in anticancer analogs . Hydroxy or alkyl substitutions alter metabolic stability .
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : Use GC-MS (70 eV) to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 42.1%, H: 2.5%, N: 14.7%) .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent Choice : Replace pyridine with DMF for better solubility of brominated intermediates .
- Stoichiometry : Adjust hydrazine hydrate molar ratio (1:1.2 for benzoxazinone:hydrazine) to minimize side products .
- Temperature Control : Maintain reflux at 125°C (±2°C) to balance reaction rate and decomposition .
- Catalysis : Introduce acetic acid (1–2 drops) to accelerate cyclization .
Validation : Compare yields via HPLC purity checks and replicate trials .
Advanced: What strategies address discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., variable antimicrobial vs. anti-inflammatory potency) arise from:
- Substituent Effects : Bromine at position 6 enhances electrophilicity, altering target binding .
- Assay Variability : Standardize assays (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) .
- Control Experiments : Include positive controls (e.g., ibuprofen for COX-2) and validate cell lines (e.g., MCF-7 for anticancer activity) .
Case Study : Inconsistent analgesic results may stem from varying pain models (e.g., tail-flick vs. acetic acid writhing) .
Advanced: How to design structure-activity relationship (SAR) studies for bromine substitution?
Methodological Answer:
- Positional Isomers : Synthesize 6-bromo vs. 8-bromo derivatives (e.g., 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one) to compare bioactivity .
- Functional Group Swaps : Replace bromine with chlorine or methoxy groups to assess electronic effects on receptor binding .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Data Analysis : Correlate IC₅₀ values (e.g., antitumor activity) with Hammett σ constants for substituents .
Advanced: How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons (e.g., δ 7.45–7.60 ppm) .
- Crystallography : Perform X-ray diffraction to confirm regiochemistry of bromine and amine groups .
- Cross-Validation : Compare experimental IR stretches with computational spectra (DFT/B3LYP/6-31G**) .
Example : Misassignment of C=O in IR (1705 cm⁻¹ vs. 1680 cm⁻¹) can arise from hydrogen bonding—check via solvent-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
